molecular formula C28H34N2O6 B13597680 1-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid

1-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid

Cat. No.: B13597680
M. Wt: 494.6 g/mol
InChI Key: AWYULDBSFZHPFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid typically involves multiple steps. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and reagents like sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes are optimized for efficiency and yield, often involving automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

1-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products

The major products formed from these reactions are typically the deprotected amino acids or peptides, which can then be further modified or used in subsequent reactions .

Scientific Research Applications

1-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Boc and Fmoc groups protect the amino functionalities during chemical reactions, preventing unwanted side reactions . The deprotection steps are crucial for the final assembly of the peptide chain .

Comparison with Similar Compounds

Properties

Molecular Formula

C28H34N2O6

Molecular Weight

494.6 g/mol

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid

InChI

InChI=1S/C28H34N2O6/c1-27(2,3)36-26(34)30-28(24(31)32)15-8-9-18(14-16-28)29-25(33)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,18,23H,8-9,14-17H2,1-3H3,(H,29,33)(H,30,34)(H,31,32)

InChI Key

AWYULDBSFZHPFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC(CC1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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